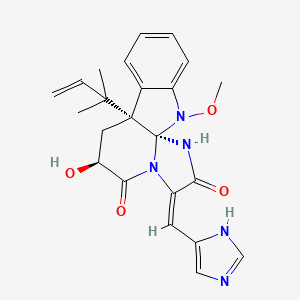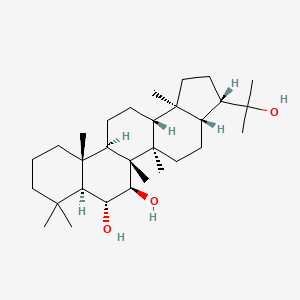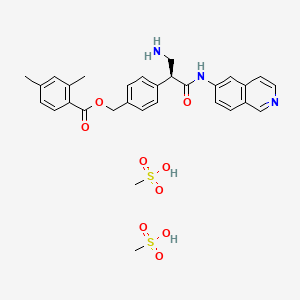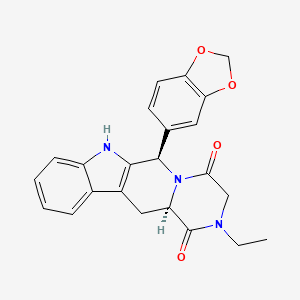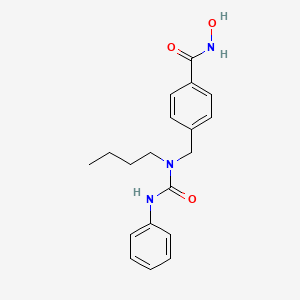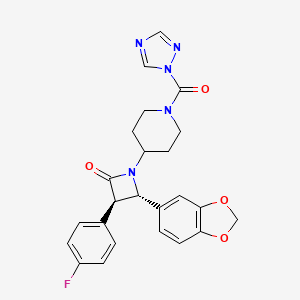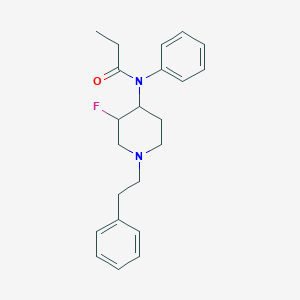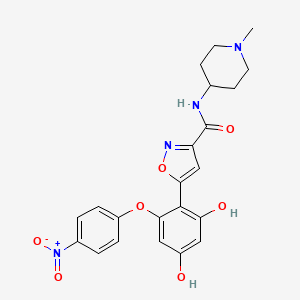
NMS-E973
Vue d'ensemble
Description
NMS-E973 est un nouvel inhibiteur synthétique de la protéine de choc thermique 90 (Hsp90). Il fait partie d'une nouvelle classe d'inhibiteurs dérivés de l'isoxazole qui présentent une activité antiproliférative puissante contre diverses lignées cellulaires tumorales. This compound est particulièrement remarquable pour sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend efficace contre les métastases intracrâniennes et les tumeurs résistantes aux agents ciblés moléculaires .
Applications De Recherche Scientifique
NMS-E973 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of NMS-E973 is Hsp90 . Hsp90 is a molecular chaperone that is essential for the conformational stability and activity of many key oncogenic proteins, including kinases such as ErbB2, B-Raf, Alk, Flt3, EGFR, RET, KIT, PDGFR, MET, AKT .
Mode of Action
this compound binds to the ATP binding site of Hsp90α with subnanomolar affinity . This binding inhibits the function of Hsp90, leading to the degradation of its client proteins .
Biochemical Pathways
The inhibition of Hsp90 by this compound affects multiple biochemical pathways. As Hsp90 is responsible for the stability of many oncogenic proteins, its inhibition leads to the degradation of these proteins, disrupting the pathways they are involved in .
Pharmacokinetics
this compound has a favorable pharmacokinetic profile. It has selective retention in tumor tissue and is able to cross the blood-brain barrier (BBB) . This allows it to reach and act on tumors that reside beyond the BBB .
Result of Action
The action of this compound results in potent antiproliferative activity against tumor cell lines . It induces tumor shrinkage in different human tumor xenografts and is highly active in models of resistance to kinase inhibitors . Moreover, consistent with its ability to cross the BBB, this compound is also active in an intracranially implanted melanoma model .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, disease progression is often due to brain metastases, sometimes related to insufficient drug concentrations within the brain . The ability of this compound to cross the BBB allows it to overcome this challenge and act on tumors within the brain .
Analyse Biochimique
Biochemical Properties
NMS-E973 interacts with the ATP binding site of Hsp90α . This interaction inhibits the function of Hsp90, a molecular chaperone that plays a crucial role in the folding, maturation, and clearance of aberrantly expressed proteins .
Cellular Effects
This compound has shown potent antiproliferative activity against tumor cell lines . It influences cell function by inhibiting Hsp90, which can lead to the degradation of Hsp90 client proteins and disrupt multiple cell signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ATP binding site of Hsp90α . This binding interaction inhibits the function of Hsp90, leading to the degradation of Hsp90 client proteins .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit Hsp90, leading to sustained disruption of cell signaling pathways and potential long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent antiproliferative activity in tumor cell lines, it is expected that different dosages of this compound would have varying effects on tumor growth .
Metabolic Pathways
As an inhibitor of Hsp90, it is likely that this compound could impact multiple metabolic pathways due to the wide range of proteins that Hsp90 interacts with .
Transport and Distribution
This compound is able to cross the blood-brain barrier, suggesting that it may be distributed throughout the body and reach tissues that are often protected from drug penetration .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that this compound can reach various subcellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : NMS-E973 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle isoxazole. La voie de synthèse implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le noyau isoxazole. Les conditions de réaction incluent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de this compound implique l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et de minimiser les impuretés. Le processus comprend également des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : NMS-E973 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Ces réactions impliquent souvent des nucléophiles ou des électrophiles qui réagissent avec les groupes fonctionnels dans this compound.
Réactions d'oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de this compound, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différentes formes oxydées ou réduites du composé .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
This compound exerce ses effets en se liant à la poche de liaison de l'ATP de la protéine de choc thermique 90 (Hsp90) avec une affinité subnanomolaire. Cette liaison inhibe la fonction chaperonne de la Hsp90, conduisant à la dégradation de ses protéines clientes, telles que Flt3, B-Raf et AKT. L'inhibition de ces protéines perturbe les voies de signalisation clés impliquées dans la prolifération et la survie des cellules tumorales, telles que les voies Raf/MAPK, PI3K/AKT et JAK/STAT .
Composés similaires :
Geldanamycine : Un inhibiteur précoce de la Hsp90 avec des problèmes d'hépatotoxicité.
17-DMAG : Un dérivé de la geldanamycine avec une solubilité améliorée et une toxicité réduite.
PU-H71 : Un autre inhibiteur de la Hsp90 avec une structure chimique différente.
Comparaison : this compound est unique dans sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend efficace contre les tumeurs intracrâniennes. Il présente également une sélectivité et une puissance élevées, avec moins d'effets secondaires par rapport aux inhibiteurs précoces de la Hsp90 comme la geldanamycine. De plus, this compound a un profil pharmacocinétique favorable, avec une rétention sélective dans les tissus tumoraux .
Comparaison Avec Des Composés Similaires
Geldanamycin: An early Hsp90 inhibitor with hepatotoxicity issues.
17-DMAG: A derivative of geldanamycin with improved solubility and reduced toxicity.
PU-H71: Another Hsp90 inhibitor with a different chemical structure.
Comparison: NMS-E973 is unique in its ability to cross the blood-brain barrier, making it effective against intracranial tumors. It also exhibits high selectivity and potency, with fewer side effects compared to earlier Hsp90 inhibitors like geldanamycin. Additionally, this compound has a favorable pharmacokinetic profile, with selective retention in tumor tissues .
Propriétés
IUPAC Name |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,27-28H,6-9H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQODGGPIHWTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253584-84-7 | |
| Record name | NMS-E973 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253584847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




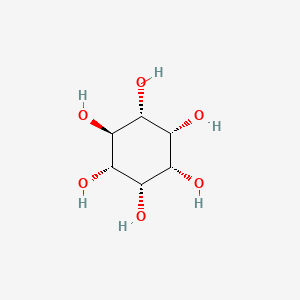
![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)

